molecular formula C46H36CoN10+3 B165267 Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin CAS No. 129232-37-7

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin

Cat. No.: B165267
CAS No.: 129232-37-7
M. Wt: 787.8 g/mol
InChI Key: JPRDIWVKYYFCQF-UHFFFAOYSA-N
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Description

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is a coordination compound that features a cobalt ion coordinated to a porphyrin ring with four N-methyl-4-pyridyl groups and two cyano groups. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin typically involves the following steps:

    Synthesis of the Porphyrin Ring: The porphyrin ring can be synthesized through the condensation of pyrrole with an aldehyde, followed by oxidation.

    Metalation: The porphyrin ring is then reacted with a cobalt salt, such as cobalt(II) chloride, under inert conditions to insert the cobalt ion into the ring.

    Introduction of Cyano Groups: The cobalt-porphyrin complex is then treated with a cyanide source, such as sodium cyanide, to introduce the cyano groups.

Industrial Production Methods

Industrial production methods for such compounds are typically scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The cobalt center in Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin can undergo redox reactions, changing its oxidation state.

    Substitution: The cyano groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Halides, phosphines.

Major Products

    Oxidation: Higher oxidation state cobalt complexes.

    Reduction: Lower oxidation state cobalt complexes.

    Substitution: Complexes with different ligands replacing the cyano groups.

Scientific Research Applications

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has various applications in scientific research:

    Chemistry: Used as a catalyst in organic reactions, such as oxidation and reduction.

    Biology: Studied for its interactions with biological molecules and potential as a model for metalloenzymes.

    Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the development of sensors and materials with specific electronic properties.

Mechanism of Action

The mechanism by which Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin exerts its effects involves coordination chemistry and redox reactions. The cobalt center can interact with various substrates, facilitating electron transfer and catalysis. The porphyrin ring provides a stable framework that can interact with light and other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(III)-porphyrin complexes: These compounds have similar structures but may have different axial ligands.

    Iron(III)-porphyrin complexes: Similar in structure but with iron instead of cobalt.

    Manganese(III)-porphyrin complexes: Another similar class with manganese as the central metal.

Uniqueness

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other cobalt-porphyrin complexes.

Properties

IUPAC Name

cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.2CN.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;2*1-2;/h5-28H,1-4H3;;;/q+2;2*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKNYHSTINXJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36CoN10+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129232-37-7
Record name Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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